5-Bromo-2-iodothiazole
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Overview
Description
5-Bromo-2-iodothiazole, also known as this compound, is a useful research compound. Its molecular formula is C3HBrINS and its molecular weight is 289.92 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Applications
5-Bromo-2-iodothiazole serves as a precursor in the synthesis of various chemically and pharmacologically significant compounds. A study showcased the convenient formation of highly functionalized 5-bromo-2-aminothiazoles, highlighting their potential as pharmacologically interesting compounds and their role in monoacylglycerol lipase (MAGL) inhibition (Prévost et al., 2018). Additionally, this compound derivatives have been synthesized and evaluated for their anti-tubercular activity, demonstrating significant bioactivity against Mycobacterium tuberculosis H(37) Rv and various bacterial and fungal strains (Shingalapur et al., 2009).
Synthetic Utility in Cross-Coupling Reactions
This compound derivatives have been studied for their reactivity and selectivity in palladium-catalyzed Sonogashira and Suzuki cross-coupling reactions. These studies have led to the development of new functionalized indoles and indazoles, potentially serving as 5-HT receptor ligands (Witulski et al., 2005).
Involvement in Radical Reactions
Research has also explored the radical reactions of this compound derivatives, specifically in the bromo- and iodocyclization of bis(homoallylic) alcohols. This has led to the synthesis of halogenated tetrahydrofurans, illustrating the compound's versatility in organic synthesis (Hartung et al., 2003).
Use in Photophysical and Computational Studies
This compound derivatives have been incorporated into studies on π‐conjugated 1,3,2‐Benzodiazaboroles with carbazole building blocks, showing promising results in photophysical studies and potential applications in the field of material science (Weber et al., 2010).
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that this compound is a key intermediate in organic synthesis , suggesting that it may interact with a variety of biological targets.
Mode of Action
Its chemical structure, which includes bromine and iodine atoms, allows it to be used in the synthesis of various organic compounds . This suggests that it may interact with its targets through covalent bonding, given the reactivity of halogens.
Biochemical Pathways
The specific biochemical pathways affected by 5-Bromo-2-iodothiazole are currently unknown. It’s worth noting that thiazole derivatives, to which this compound belongs, are key components in a variety of functional molecules used in everyday applications .
Pharmacokinetics
Its molecular weight of 29093 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .
Result of Action
It’s known that this compound is used as an important intermediate in organic synthesis , suggesting that it may have a wide range of effects depending on the specific context of its use.
Action Environment
The action of this compound may be influenced by various environmental factors. For instance, its stability at room temperature suggests that it may be sensitive to heat. Furthermore, its solubility in organic solvents indicates that its action may be influenced by the polarity of its environment.
Biochemical Analysis
Biochemical Properties
It is known that thiazole derivatives can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions would depend on the specific structure and functional groups present in the 5-Bromo-2-iodothiazole molecule.
Cellular Effects
Thiazole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
5-bromo-2-iodo-1,3-thiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HBrINS/c4-2-1-6-3(5)7-2/h1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYEQBVRCNVCFOF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)I)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HBrINS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10546085 |
Source
|
Record name | 5-Bromo-2-iodo-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10546085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.92 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108306-64-5 |
Source
|
Record name | 5-Bromo-2-iodo-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10546085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromo-2-iodo-1,3-thiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.